Fmoc-4-nitro-D-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

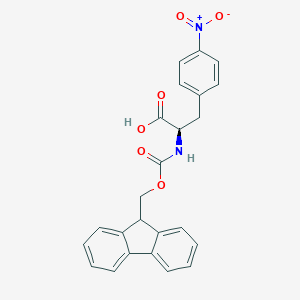

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O6/c27-23(28)22(13-15-9-11-16(12-10-15)26(30)31)25-24(29)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRRJPNDKJOLHI-JOCHJYFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373247 |

Source

|

| Record name | Fmoc-4-nitro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177966-63-1 |

Source

|

| Record name | Fmoc-4-nitro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to Fmoc-4-nitro-D-phenylalanine: Properties, Synthesis, and Application

Introduction

In the landscape of modern peptide science and drug discovery, the incorporation of unnatural amino acids (UAAs) is a cornerstone strategy for modulating the pharmacological profiles of peptide-based therapeutics. These modifications can confer enhanced metabolic stability, enforce specific secondary structures, and introduce novel functionalities for bioconjugation or probing biological systems. Among the diverse repertoire of available UAAs, this compound stands out as a particularly versatile building block.

This technical guide provides an in-depth exploration of this compound, from its fundamental chemical properties to its practical application in Solid-Phase Peptide Synthesis (SPPS). We will delve into the rationale behind its synthesis, provide detailed protocols for its incorporation into peptide chains, and critically, explore the post-synthetic modification of its nitro moiety—a gateway to a host of advanced applications. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this compound to advance their scientific objectives.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use. This compound is a white to off-white crystalline powder, and its key characteristics are summarized in the table below. The presence of the fluorenylmethoxycarbonyl (Fmoc) group provides a base-labile handle for Nα-protection, which is central to the most common SPPS strategies, while the nitro group on the phenyl ring imparts unique electronic properties and serves as a versatile chemical handle.[1][]

| Property | Value |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid[] |

| Synonyms | Fmoc-D-Phe(4-NO2)-OH, Fmoc-p-nitro-D-Phe-OH[1] |

| CAS Number | 177966-63-1[1] |

| Molecular Formula | C₂₄H₂₀N₂O₆[1] |

| Molecular Weight | 432.43 g/mol [] |

| Melting Point | 213-217 °C[1][] |

| Optical Rotation | [α]²⁰_D = +37 ± 2º (c=1 in DMF)[1] |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF |

| Storage Conditions | 2-8 °C[] |

Synthesis and Quality Control

The synthesis of this compound is a two-step process involving the nitration of the parent D-phenylalanine followed by the protection of the α-amino group with the Fmoc moiety.

Synthesis of 4-nitro-D-phenylalanine

The foundational step is the electrophilic nitration of the D-phenylalanine phenyl ring. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction's exothermicity and favor para-substitution.

Causality: The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The electron-rich phenyl ring of phenylalanine then attacks the nitronium ion. While a mixture of ortho, meta, and para isomers is possible, the para-product is generally the major isomer due to steric hindrance from the amino acid side chain at the ortho positions.

A representative protocol for the L-enantiomer, which can be adapted for the D-enantiomer, involves using a 2:1 volume ratio of concentrated H₂SO₄ to concentrated HNO₃ at 0°C for approximately 3 hours, achieving yields of around 65%.[3] Purification is typically achieved by recrystallization.

Fmoc Protection of the α-Amino Group

With the nitrated amino acid in hand, the α-amino group is protected using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.

Protocol: Fmoc Protection

-

Suspend 4-nitro-D-phenylalanine in an aqueous solution (e.g., 2% sodium hydroxide) and add acetonitrile until the solid dissolves.

-

Add a solution of Fmoc-OSu (approximately 1.02 equivalents) in acetonitrile to the amino acid solution.

-

Stir the reaction mixture at room temperature for 3-4 hours, monitoring progress by TLC.

-

Once the reaction is complete, acidify the mixture to a pH of 4-5 with 5% HCl.

-

The Fmoc-protected product will precipitate as a white solid.

-

Collect the solid by filtration, wash with ethyl acetate, and dry.

-

Recrystallize the product from a suitable solvent mixture (e.g., ethanol-dioxane) to achieve high purity.[4]

Analytical Characterization and Quality Control

Ensuring the purity and identity of the final product is a critical self-validating step.

-

HPLC: Purity is typically assessed by reverse-phase HPLC, with a target purity of ≥98%.

-

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure. Representative data for the L-enantiomer shows characteristic peaks for the Fmoc group, the aromatic protons of the nitrophenyl ring, and the amino acid backbone.[4]

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound.[4]

-

IR Spectroscopy: The presence of key functional groups (nitro, carbonyls, N-H) can be confirmed by IR spectroscopy. The identity is confirmed if the spectrum matches a known standard.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is readily incorporated into peptide sequences using standard Fmoc-based SPPS protocols. The electron-withdrawing nature of the nitro group does not significantly impede coupling efficiency.

The Fmoc-SPPS Cycle

The incorporation follows the iterative, four-step cycle of Fmoc-SPPS.

Caption: Standard workflow for a single cycle in Fmoc-based SPPS.

Detailed Coupling Protocol

This protocol outlines a single coupling cycle on a 0.1 mmol scale.

1. Resin Swelling:

-

Place the resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.

-

Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30 minutes. Drain the DMF.

2. Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5 minutes, then drain.

-

Add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.

-

Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Self-Validation: Perform a Kaiser test. A positive result (blue beads) confirms the presence of a free primary amine, indicating successful deprotection.

3. Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve this compound (3 eq., 0.3 mmol, 130 mg) and a coupling reagent such as HBTU (2.9 eq., 0.29 mmol, 110 mg) in DMF (approx. 2 mL).

-

Add N,N-Diisopropylethylamine (DIPEA) (6 eq., 0.6 mmol, 105 µL) to the solution. This is the activation base, and its use is crucial for efficient coupling with uronium/aminium reagents like HBTU.[1]

-

Vortex the mixture for 1-2 minutes to pre-activate the amino acid.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Self-Validation: After the coupling time, perform a Kaiser test. A negative result (clear/yellow beads) indicates complete coupling. If the test is positive, the coupling step can be repeated.

4. Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.

Post-Synthetic Modification: The Nitro Group as a Functional Handle

A key advantage of incorporating 4-nitro-phenylalanine is the ability to reduce the nitro group to a primary amine (4-amino-phenylalanine). This transformation introduces a new nucleophilic site that is orthogonal to other functional groups in the peptide, enabling a wide range of subsequent modifications.

On-Resin Reduction Protocol

Performing the reduction while the peptide is still attached to the solid support protects the peptide backbone and simplifies purification. Tin(II) chloride (SnCl₂) is a common and effective reagent for this purpose.

Protocol: On-Resin Nitro Reduction

-

After the full peptide sequence has been assembled, wash the peptide-resin thoroughly with DMF and then Dichloromethane (DCM).

-

Prepare a solution of SnCl₂·2H₂O (10-20 equivalents per nitro group) in DMF.

-

Add the SnCl₂ solution to the resin and agitate the mixture at room temperature for 4-12 hours. The reaction can be monitored by cleaving a small amount of resin and analyzing by mass spectrometry.

-

Once the reduction is complete (indicated by a mass shift of -30 Da: -O₂ + 2H₂), drain the reagent solution.

-

Wash the resin extensively with DMF, followed by a wash with a dilute base (e.g., 5% DIPEA in DMF) to neutralize any remaining acid, and finally with DCM.

-

The resin now contains a peptide with a free 4-aminophenylalanine side chain, ready for subsequent on-resin conjugation or cleavage.

Post-Cleavage Reduction in Solution

Alternatively, the reduction can be performed after the peptide has been cleaved from the resin and purified. This approach can be advantageous if subsequent modifications are not compatible with solid-phase conditions.

Protocol: Solution-Phase Nitro Reduction

-

Cleave the nitro-containing peptide from the resin using a standard TFA cocktail (e.g., TFA/H₂O/TIPS, 95:2.5:2.5).

-

Precipitate the peptide in cold diethyl ether, pellet by centrifugation, and purify by RP-HPLC.

-

Dissolve the purified peptide in a suitable solvent (e.g., aqueous acetic acid or an aqueous buffer).

-

Add a reducing agent such as sodium dithionite or activated iron powder.[5][6]

-

Stir the reaction at room temperature until completion, as monitored by HPLC and mass spectrometry.

-

Re-purify the peptide by RP-HPLC to isolate the 4-amino-phenylalanine containing product.

Caption: Conversion of 4-nitrophenylalanine to 4-aminophenylalanine.

Conclusion

This compound is a powerful and versatile tool in the arsenal of the peptide chemist. Its straightforward incorporation via standard SPPS protocols, combined with the unique reactivity of the nitro group, provides a reliable method for introducing a key functional handle into synthetic peptides. The subsequent reduction to 4-aminophenylalanine opens the door to a vast array of post-synthetic modifications, enabling the creation of complex, functionalized peptides for applications ranging from targeted therapeutics to advanced biochemical probes. The robust protocols and self-validating checkpoints described herein provide a framework for the successful and confident application of this valuable unnatural amino acid.

References

- Wang, Y., et al. (2015). Study on the synthesis of L-4-nitrophenylalanine. ResearchGate.

- Aapptec Peptides. (n.d.). Fmoc-Phe(4-NO2)-OH [95753-55-2].

- Sarver, A. E., et al. (2001). Analysis of Peptides and Proteins Containing Nitrotyrosine by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 12(4), 439-448.

- Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.

- Kates, S. A., et al. (2010). On Resin Amino Acid Side Chain Attachment Strategy for the Head to Tail Synthesis of New Glutamine containing Gramicidin-S Analogs and Their Antimicrobial activity. Protein and Peptide Letters, 17(12), 1478-1483.

- Lipshutz, B. H., et al. (2019). Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions.

- White, P., & Collins, J. (2012). On-resin reduction of nitro group of Hmnb. ResearchGate.

- Domalain, V., et al. (2014). Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl2. ResearchGate.

- Abella, J., et al. (2021). Decreased proteasomal cleavage at nitrotyrosine sites in proteins and peptides. Free Radical Biology and Medicine, 172, 33-43.

- Long, M., et al. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science, 14(28), 7545-7561.

- de la Torre, B. G., & Albericio, F. (2020). Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. Frontiers in Chemistry, 8, 298.

- Ion, R. M., et al. (2022). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties.

- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

Sources

An In-Depth Technical Guide to Fmoc-4-nitro-D-phenylalanine (CAS 177966-63-1) for Advanced Peptide Synthesis and Drug Discovery

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of N-α-(9-Fluorenylmethoxycarbonyl)-4-nitro-D-phenylalanine (Fmoc-4-nitro-D-phenylalanine). We will delve into its core attributes, strategic applications in solid-phase peptide synthesis (SPPS), and its unique potential in the design of novel peptide-based therapeutics. This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower informed and innovative application.

Introduction: A Building Block of Strategic Importance

This compound is a non-canonical amino acid derivative that has garnered significant interest in the field of peptide chemistry and drug discovery.[1] Its structure combines the foundational D-phenylalanine scaffold with two key chemical moieties: the N-terminal Fmoc protecting group and a nitro group at the para position of the phenyl ring. The D-configuration of the alpha-carbon is of particular note, as its incorporation into peptide chains can confer enhanced stability against enzymatic degradation, a critical attribute for therapeutic peptides.[2] The Fmoc group provides a base-labile protecting strategy essential for modern solid-phase peptide synthesis, while the nitro group serves as a versatile chemical handle for post-synthetic modifications.[1][3]

Physicochemical and Handling Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in the laboratory.

| Property | Value | Source |

| CAS Number | 177966-63-1 | [1] |

| Molecular Formula | C₂₄H₂₀N₂O₆ | [1] |

| Molecular Weight | 432.43 g/mol | [1] |

| Appearance | Solid | [4] |

| Melting Point | 213-217 °C | [5] |

| Purity (HPLC) | ≥ 99% | [5] |

| Storage Temperature | 2-8 °C | [4] |

Handling and Safety: this compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.[2] While specific toxicity data for the Fmoc-protected form is limited, the unprotected counterpart, 4-nitro-D-phenylalanine, is classified as toxic if swallowed.[6] A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.[2]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based SPPS.[1] The electron-withdrawing nature of the nitro group can subtly influence the reactivity of the amino acid during coupling.[6]

General SPPS Workflow for Incorporation

The incorporation of this compound into a growing peptide chain follows the standard iterative cycles of Fmoc-SPPS. The workflow is conceptually straightforward, involving sequential deprotection and coupling steps.

Caption: Standard workflow for a single cycle of Fmoc-SPPS.

Detailed Experimental Protocol for Coupling

This protocol is a representative example for the manual coupling of this compound on a 0.1 mmol scale.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, reagent grade

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the 20% piperidine in DMF treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 x 1 min).

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIEA (6 eq.) to the activation mixture.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Monitoring the Coupling Reaction: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.

-

Washing: After complete coupling, wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and finally DMF (3 x 1 min).

Expertise-Driven Insights:

-

Coupling Reagents: While HBTU is a robust and common choice, for potentially challenging couplings, more potent activators like HATU or COMU can be employed.[7]

-

Double Coupling: If the Kaiser test remains positive after the initial coupling, a second coupling with a freshly prepared activated amino acid solution is recommended.

-

Capping: To prevent the formation of deletion sequences from unreacted amino groups, a capping step with acetic anhydride and DIEA in DMF can be performed after the coupling step.

The Nitro Group: A Gateway to Post-Synthetic Diversification

The true synthetic power of incorporating 4-nitro-D-phenylalanine lies in the chemical versatility of the nitro group. It can be readily and selectively reduced to a primary amine, introducing a new nucleophilic site for further functionalization.

On-Resin Reduction to 4-amino-D-phenylalanine

Performing the reduction while the peptide is still attached to the solid support offers the advantage of simplified purification, as excess reagents can be washed away.

Caption: On-resin reduction of the nitro group.

Experimental Protocol for On-Resin Nitro Reduction:

-

Resin Preparation: After incorporation of this compound and subsequent elongation of the peptide chain, ensure the N-terminus is protected (e.g., with the Fmoc group of the last coupled amino acid).

-

Reduction:

-

Swell the peptide-resin in DMF.

-

Prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 10-20 equivalents) in DMF.

-

Add the reducing agent solution to the resin and agitate at room temperature for 4-12 hours.

-

-

Monitoring: The reaction can be monitored by cleaving a small amount of peptide from the resin and analyzing it by mass spectrometry.

-

Washing: After the reaction is complete, thoroughly wash the resin with DMF, followed by DCM, and then dry.

Applications of the Resulting 4-amino-D-phenylalanine

The newly formed amino group on the phenyl ring can be used for a variety of bioconjugation strategies, including:

-

Attachment of fluorophores or quenchers: For creating fluorescent probes to study peptide-protein interactions.[1]

-

Linkage to polyethylene glycol (PEG): To improve the pharmacokinetic properties of the peptide.

-

Cyclization: The amino group can be used as a handle for head-to-side-chain or side-chain-to-side-chain cyclization to create constrained peptides with enhanced stability and receptor affinity.

-

Drug Conjugation: For the development of targeted drug delivery systems.[1]

Cleavage, Purification, and Analytical Characterization

Cleavage and Deprotection

Once the peptide synthesis and any on-resin modifications are complete, the peptide is cleaved from the solid support, and side-chain protecting groups are removed. A standard cleavage cocktail for Fmoc-SPPS is typically used.[8]

Cleavage Cocktail (Reagent K):

-

Trifluoroacetic acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

Procedure:

-

Wash the dried peptide-resin with DCM.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Purification

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized peptide.

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): These techniques are used to determine the molecular weight of the peptide.[1][9] The incorporation of 4-nitrophenylalanine will result in a mass increase of 45.004 Da compared to a standard phenylalanine residue. The reduction to 4-aminophenylalanine will result in a mass increase of 15.011 Da compared to phenylalanine.

-

Tandem Mass Spectrometry (MS/MS): This is used to sequence the peptide and confirm the position of the modified amino acid.[10] The fragmentation pattern will show characteristic b- and y-ions. The presence of 4-nitrophenylalanine or 4-aminophenylalanine will be evident from the mass difference in the fragment ions containing this residue.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Can be used to confirm the structure of the peptide, particularly the presence of the aromatic protons and carbons of the modified phenylalanine residue.[12][13][14] The chemical shifts of the aromatic protons of the 4-nitrophenyl group will be downfield compared to those of a standard phenylalanine due to the electron-withdrawing effect of the nitro group. Conversely, the aromatic protons of the 4-aminophenyl group will be upfield due to the electron-donating nature of the amino group.

Applications in Drug Discovery and Development

The unique properties of this compound and its derivative, 4-amino-D-phenylalanine, make them valuable tools in the design of novel peptide-based therapeutics.

-

Enhanced Proteolytic Stability: The incorporation of a D-amino acid can significantly increase the half-life of a peptide in vivo by making it resistant to degradation by proteases.[2]

-

Modulation of Receptor Binding: The introduction of the nitro or amino group can alter the electronic properties and hydrogen bonding potential of the peptide, potentially leading to improved binding affinity and selectivity for its biological target.

-

Probing Structure-Activity Relationships (SAR): The ability to easily introduce a functional group at a specific position allows for the systematic exploration of how modifications at that site affect the peptide's biological activity.

-

Development of Novel Antimicrobial and Anticancer Peptides: The introduction of unnatural amino acids is a common strategy to enhance the potency and selectivity of antimicrobial and anticancer peptides.[15]

-

Targeted Drug Delivery: The 4-aminophenylalanine residue can serve as an attachment point for cytotoxic drugs, enabling their targeted delivery to cancer cells that overexpress a specific receptor for the peptide.[1]

While specific clinical candidates incorporating 4-nitro-D-phenylalanine are not extensively documented in publicly available literature, the analogous 4-aminophenylalanine has been utilized in the design of potent and selective inhibitors of dipeptidyl peptidase IV (DPP-4), a key target in the treatment of type 2 diabetes.[16] This highlights the therapeutic potential of peptides containing such modified phenylalanine residues.

Conclusion

This compound is more than just a protected amino acid; it is a strategic tool for peptide chemists and drug developers. Its D-configuration offers a route to enhanced stability, while the versatile nitro group provides a platform for post-synthetic modifications that can be used to fine-tune the properties of a peptide for therapeutic or research applications. A thorough understanding of its handling, incorporation into peptides, and subsequent chemical manipulation, as detailed in this guide, will enable researchers to fully leverage the potential of this valuable building block in the creation of next-generation peptide-based diagnostics and therapeutics.

References

- MDPI. Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era.

- Royal Society of Chemistry. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach.

- PubMed. Cleavage of peptide-4-nitroanilide substrates with varying chain length by human leukocyte elastase.

- ResearchGate. Study on the synthesis of L-4-nitrophenylalanine.

- ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.

- PubMed. 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV.

- PubMed. Effect of phenylalanine on the fragmentation of deprotonated peptides.

- Digital CSIC. Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins.

- OSU Chemistry. Mass spectrometry of peptides and proteins.

- ResearchGate. Fmoc-diphenylalanine as suitable building block for the preparation of hybrid materials and their potential applications.

- Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine.

- University of Illinois. A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in.

- Luxembourg Bio Technologies. Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators.

- PubMed. A solid state 13C NMR, crystallographic, and quantum chemical investigation of phenylalanine and tyrosine residues in dipeptides and proteins.

- PubMed Central. Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights.

- PubMed Central. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.

- PubMed Central. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins.

- AAPPTec. Planning a Peptide Synthesis.

- Peptide ion fragmentation in mass spectrometry.

- peptide nmr.

- ResearchGate. A peptide fragmentation. In a mass spectrometer a whole peptide (below)....

- ResearchGate. New method of peptide cleavage based on Edman degradation.

- 4-Iodo-L-phenylalanine: A Versatile Building Block for Peptide Therapeutics.

- ResearchGate. COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS.

- ResearchGate. The traditional structure-based design strategies that are used in....

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Mascot help: Peptide fragmentation [matrixscience.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. research.cbc.osu.edu [research.cbc.osu.edu]

- 10. Effect of phenylalanine on the fragmentation of deprotonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. uab.edu [uab.edu]

- 12. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 14. A solid state 13C NMR, crystallographic, and quantum chemical investigation of phenylalanine and tyrosine residues in dipeptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Fmoc-4-nitro-D-phenylalanine: Synthesis, Application, and Characterization

Abstract

Fmoc-4-nitro-D-phenylalanine is a cornerstone unnatural amino acid derivative pivotal to modern peptide chemistry and drug discovery. Its unique structural features—a base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group, a D-chiral center, and an electron-withdrawing nitro group on the phenyl ring—collectively impart properties that are highly sought after by researchers. The D-configuration offers intrinsic resistance to enzymatic degradation, a critical attribute for enhancing the in vivo stability of peptide-based therapeutics. The nitro moiety not only modulates the electronic properties of the side chain but also serves as a versatile spectroscopic probe and a handle for further chemical modification. This guide provides an in-depth exploration of this compound, covering its fundamental physicochemical properties, a detailed synthesis protocol, its strategic incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and robust analytical methodologies for its characterization. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling them to harness the full potential of this powerful synthetic building block.

Core Physicochemical Properties and Identification

A thorough understanding of the fundamental properties of this compound is essential for its effective handling, storage, and application. These key identifiers and characteristics are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₂₀N₂O₆ | [1][2][3][4] |

| Molecular Weight | 432.4 g/mol | [1][2][3][4] |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid | [5] |

| CAS Number | 177966-63-1 | [1][2] |

| Appearance | White to off-white powder | [1][4] |

| Melting Point | 213-217 °C | [1][5] |

| Optical Rotation [α]D²⁰ | +37 ± 2º (c=1 in DMF) | [1][3] |

| Purity | ≥99% (HPLC) | [1][2] |

| Storage Conditions | Store at 0-8 °C, desiccated | [1][5] |

| Common Synonyms | Fmoc-D-Phe(4-NO₂)-OH, Fmoc-p-nitro-D-Phe-OH | [1][2][5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-terminal protection of the parent amino acid, D-4-nitrophenylalanine, using an activated Fmoc reagent. The most common and stable reagent for this purpose is N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The causality behind this choice lies in its high reactivity towards primary amines under mild basic conditions and the generation of a water-soluble N-hydroxysuccinimide (NHS) byproduct, which simplifies purification.

The following protocol is a robust, self-validating system for laboratory-scale synthesis.

Experimental Protocol: Fmoc Protection of D-4-nitrophenylalanine

Materials:

-

D-4-nitrophenylalanine

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium Bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF), reagent grade

-

Deionized Water

-

Diethyl Ether

-

1 M Hydrochloric Acid (HCl)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve D-4-nitrophenylalanine (1.0 eq) in a 2:1 (v/v) mixture of THF and 10% aqueous sodium bicarbonate solution. The bicarbonate base is crucial as it deprotonates the amino group, rendering it nucleophilic for attack on the Fmoc-OSu reagent.

-

Fmoc Reagent Addition: To the stirred amino acid solution, add Fmoc-OSu (1.05 eq) portion-wise at room temperature. Using a slight excess of Fmoc-OSu ensures the complete consumption of the starting amino acid.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amino acid spot.

-

Workup - Phase Separation: Dilute the reaction mixture with deionized water. Perform an extraction with diethyl ether (3x volumes) to remove unreacted Fmoc-OSu and other non-polar impurities. The desired product, being a salt at this basic pH, will remain in the aqueous layer.

-

Acidification and Precipitation: Transfer the aqueous layer to a clean flask and cool in an ice bath. Slowly acidify the solution to pH 1-2 by adding 1 M HCl dropwise with vigorous stirring. The protonation of the carboxylate group reduces the molecule's water solubility, causing the this compound product to precipitate as a white solid.

-

Isolation and Drying: Collect the precipitated solid by vacuum filtration, washing thoroughly with cold deionized water to remove inorganic salts. Dry the product under vacuum to a constant weight.

The diagram below illustrates the logical flow of the synthesis and purification process.

Caption: A single cycle in Fmoc-based Solid-Phase Peptide Synthesis.

Advanced Applications of the Nitro Side Chain

Beyond its structural role, the 4-nitro group offers unique functionality that can be exploited in biochemical and biophysical research.

-

Infrared (IR) Probe: The nitro group possesses strong, distinct symmetric and asymmetric stretching vibrations in the IR spectrum. The frequencies of these vibrations are sensitive to the local electrostatic environment. [4]By incorporating 4-nitrophenylalanine into a peptide, researchers can use Fourier-transform infrared (FTIR) spectroscopy to probe local changes in hydration, hydrogen bonding, or electric fields upon peptide folding or ligand binding. [3][4]This makes it a powerful, minimally perturbative tool for studying protein structure and dynamics.

-

Fluorescence Quenching (FRET): The nitroaromatic side chain can act as an efficient quencher for fluorescent donor groups in Förster Resonance Energy Transfer (FRET) pairs. [6]This property is widely used to design peptide-based probes and assays for detecting enzyme activity (e.g., proteases), where cleavage of the peptide separates the donor and quencher, resulting in a measurable increase in fluorescence.

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is paramount for its successful application in peptide synthesis. Impurities can lead to failed sequences or the generation of difficult-to-remove byproducts.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of Fmoc-amino acids.

Protocol: Purity Analysis by RP-HPLC

-

Instrumentation: Standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient, for example, from 30% to 90% Mobile Phase B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 220 nm and 265 nm. The Fmoc group has a strong absorbance, making detection highly sensitive.

-

Sample Preparation: Dissolve a small amount of the compound in a 1:1 acetonitrile/water mixture to a concentration of ~1 mg/mL and filter through a 0.45 µm syringe filter.

This method effectively separates the main compound from potential impurities such as the free amino acid, diastereomers, or byproducts from the Fmoc protection reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unequivocal structural confirmation.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the fluorenyl group (typically between 7.3-7.8 ppm), the aromatic protons of the nitrophenyl ring (with distinct doublets due to the para-substitution, often downfield shifted due to the nitro group's electron-withdrawing nature), and the α- and β-protons of the amino acid backbone.

-

¹³C NMR: The carbon spectrum will display signals for the carboxylic acid carbonyl (~173 ppm), the aromatic carbons, and the aliphatic carbons of the amino acid and the Fmoc group.

The combination of HPLC and NMR provides a comprehensive and self-validating system for the quality control of this compound, ensuring its suitability for demanding applications in research and development.

Conclusion

This compound stands out as a highly versatile and valuable reagent in the peptide chemist's toolkit. Its synthesis is straightforward, and its incorporation via standard SPPS protocols is efficient. The strategic benefits it confers—namely, enhanced enzymatic stability from the D-chiral center and unique spectroscopic properties from the nitro group—provide a powerful platform for designing next-generation peptide therapeutics and advanced biochemical probes. This guide has provided the foundational knowledge and field-proven protocols necessary for scientists to confidently and effectively utilize this important building block in their research endeavors.

References

- Haiser, K., et al. (2011). Nitro-Phenylalanine: A Novel Sensor for Heat Transfer in Peptides. The Journal of Physical Chemistry A, 115(11), 2169-2175.

- Getahun, Z., et al. (2011). Probing local environments with the infrared probe: L-4-nitrophenylalanine. Journal of the American Chemical Society, 133(10), 3266-3269.

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]

The Solubility of Fmoc-4-nitro-D-phenylalanine in Organic Solvents: A Methodological and Practical Guide

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction

Fmoc-4-nitro-D-phenylalanine is a crucial building block in modern pharmaceutical sciences, particularly in solid-phase peptide synthesis (SPPS) and the development of novel peptide-based therapeutics.[1] This synthetic amino acid derivative incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group, essential for sequential peptide chain elongation, and a nitro group (-NO₂) on the phenyl ring.[2] The nitro group not only enhances the compound's reactivity but also introduces unique electronic properties, making it a valuable tool for studying protein interactions, developing targeted drug delivery systems, and exploring structure-activity relationships.[1][]

The success of any synthesis or formulation process involving this compound is fundamentally dependent on its solubility in organic solvents. Inadequate solubility can lead to failed coupling reactions in SPPS, inaccurate dosing, and challenges in purification and analysis. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the solubility of this compound, a robust methodology for its quantitative determination, and practical insights for its effective use in the laboratory.

Part 1: Physicochemical Properties and Their Influence on Solubility

To understand the solubility of this compound, one must first appreciate its molecular architecture. The molecule possesses distinct regions of varying polarity, which dictate its interactions with different solvents.

-

The Fmoc Group: This large, aromatic, and nonpolar moiety is the dominant feature of the molecule. Its hydrophobicity significantly influences solubility, often leading to aggregation in less suitable solvents.[4]

-

The Phenylalanine Core: The core structure includes a polar carboxylic acid group (-COOH) and an amide linkage, which can participate in hydrogen bonding.

-

The 4-nitro Group: The nitro group is a strong electron-withdrawing group that introduces significant polarity to the phenyl ring.[5] This feature enhances the molecule's affinity for polar aprotic solvents.

-

Chirality: As a D-amino acid, its stereochemistry can influence crystal packing and, consequently, the energy required to dissolve the solid, although this is often a secondary effect compared to the primary functional groups.

The interplay between the large, nonpolar Fmoc group and the polar regions (carboxylic acid and nitro-phenyl ring) results in a molecule with a complex solubility profile, requiring careful solvent selection.

Caption: Molecular structure of this compound highlighting key functional groups.

Part 2: A Survey of Common Organic Solvents in Peptide Science

The choice of solvent is critical in SPPS. The ideal solvent must effectively swell the resin support and solvate the growing peptide chain and reagents.[6]

-

N,N-Dimethylformamide (DMF): The most widely used solvent in Fmoc-SPPS. It is a polar aprotic solvent that effectively solvates most Fmoc-amino acids.[7] However, its quality is paramount, as it can degrade over time to form dimethylamine, which can cause premature Fmoc deprotection.[4][6]

-

N-Methyl-2-pyrrolidone (NMP): A common alternative to DMF with a higher solvating power, particularly for hydrophobic and aggregating sequences.[4][6] It is more polar and less volatile than DMF.[7]

-

Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent, often used as a co-solvent to enhance the solubility of difficult Fmoc-amino acids.[4]

-

Dichloromethane (DCM): A less polar solvent, generally not a good choice for dissolving Fmoc-amino acids and is more commonly used in Boc-SPPS.[6][7] Its use in Fmoc chemistry is limited.[6]

For this compound, its polarity suggests good solubility in DMF and NMP, a fact supported by qualitative observations in the literature.[8][9] However, for applications requiring high concentrations or for use in complex reaction mixtures, quantitative data is essential.

Part 3: Quantitative Solubility Determination: A Methodological Approach

Experimental Protocol: Isothermal Shake-Flask Method

This protocol outlines the steps to determine the thermodynamic solubility of this compound at a controlled temperature.

1. Materials and Apparatus:

-

This compound (high purity, ≥99%)

-

Organic solvents (HPLC grade or equivalent): DMF, NMP, DMSO, DCM, Acetonitrile, Tetrahydrofuran (THF), Ethyl Acetate

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge or filtration apparatus (e.g., syringe filters, 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected organic solvent to its respective vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined by preliminary experiments.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully separate the saturated supernatant from the undissolved solid. This can be achieved by:

-

Centrifugation: Centrifuge the vials to pellet the excess solid.

-

Filtration: Withdraw the supernatant using a syringe and pass it through a solvent-compatible syringe filter. This is often the preferred method, but one must account for potential adsorption of the solute onto the filter membrane.[10]

-

-

Analysis:

-

Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.

-

Generate a calibration curve by analyzing these standards using HPLC-UV (monitoring at a wavelength where the compound has strong absorbance, e.g., ~265 nm due to the Fmoc group).

-

Accurately dilute a known volume of the saturated supernatant and analyze it by HPLC under the same conditions as the standards.

-

Determine the concentration of the saturated solution by interpolating its peak area from the calibration curve.

-

3. Data Presentation: The results should be compiled into a clear, comparative table.

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Illustrative Solubility Data

The following table presents a hypothetical but realistic set of solubility data for this compound, as would be generated by the protocol above. This serves as an example for data presentation.

| Solvent | Dielectric Constant (approx.) | Solubility Category | Illustrative Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | 47 | Very Soluble | > 100 |

| N-Methyl-2-pyrrolidone (NMP) | 32 | Very Soluble | > 100 |

| N,N-Dimethylformamide (DMF) | 37 | Freely Soluble | ~85 |

| Tetrahydrofuran (THF) | 7.5 | Soluble | ~20 |

| Ethyl Acetate | 6.0 | Sparingly Soluble | ~5 |

| Acetonitrile | 37.5 | Sparingly Soluble | ~3 |

| Dichloromethane (DCM) | 9.1 | Slightly Soluble | < 1 |

| Water | 80.1 | Practically Insoluble | < 0.1 |

Note: This data is for illustrative purposes only and should be determined experimentally.

Part 4: Practical Insights and Troubleshooting

In practice, achieving rapid and complete dissolution can be challenging.

-

Challenge: Slow Dissolution or Incomplete Solubility.

-

Causality: The large, nonpolar Fmoc group can promote aggregation, and the crystalline nature of the solid requires sufficient energy to break the lattice.[4]

-

Field-Proven Solution: Gentle warming (e.g., to 37°C) or brief sonication can significantly accelerate dissolution.[4] However, prolonged heating should be avoided to prevent potential degradation.

-

-

Challenge: Precipitation During a Reaction.

-

Causality: Changes in the reaction mixture, such as the addition of less polar reagents or the consumption of a solubilizing agent, can decrease the overall solvating power of the medium.

-

Field-Proven Solution: Employing a stronger solvent system from the outset can prevent this. Using a co-solvent mixture, such as adding a small percentage of DMSO or NMP to DMF, can maintain solubility throughout the process.[4] For extremely difficult cases, specialized solvent systems like a "Magic Mixture" (DCM/DMF/NMP) have been reported to be effective.[4]

-

Part 5: Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance.[12] However, as with all laboratory chemicals, adherence to good industrial hygiene and safety practices is essential.

-

Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place, typically under refrigerated conditions (2-8 °C).[2][]

-

Handling: Avoid dust formation.[13] Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13] Handle in a well-ventilated area or under an exhaust hood.[13]

-

Disposal: Dispose of unused product and contaminated materials through a licensed disposal company in accordance with local regulations.[12]

Conclusion

This compound exhibits a nuanced solubility profile governed by its distinct polar and nonpolar domains. It is highly soluble in polar aprotic solvents like DMF, NMP, and DMSO, making these the solvents of choice for its use in peptide synthesis and other applications. While qualitative data and chemical intuition provide a strong starting point, this guide emphasizes the necessity of quantitative determination via robust methods like the shake-flask protocol for process optimization and reproducibility. By understanding the molecular properties, employing sound experimental methodology, and utilizing practical troubleshooting techniques, researchers can confidently and effectively harness the full potential of this important amino acid derivative.

References

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.

- Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate.

- Bighash, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

- Votano, J. R., et al. (1983). The effect of phenylalanine derivatives on the solubility of deoxyhemoglobin S. A model class of gelation inhibitors. Molecular Pharmacology.

- SlideShare. (n.d.). solubility experimental methods.pptx.

- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C.

- Aralez Bio. (n.d.). This compound.

- Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The effect of phenylalanine derivatives on the solubility of deoxyhemoglobin S. A model class of gelation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Fmoc-4-nitro-L-phenylalanine | 95753-55-2 [m.chemicalbook.com]

- 9. Fmoc-4-nitro-L-phenylalanine CAS#: 95753-55-2 [m.chemicalbook.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. peptide.com [peptide.com]

A Comprehensive Technical Guide on the Storage and Stability of Fmoc-4-nitro-D-phenylalanine

<_ 2_0_1_4_5_0_6_3_0_0>

For Researchers, Scientists, and Drug Development Professionals

The integrity of starting materials in peptide synthesis and drug development is a non-negotiable prerequisite for reproducible and reliable outcomes. Fmoc-4-nitro-D-phenylalanine, a key building block for introducing non-canonical amino acids, requires meticulous attention to its storage and handling to preserve its chemical fidelity. This in-depth guide provides a technical framework for understanding and implementing optimal storage and stability protocols.

The Chemical Profile of this compound: Understanding Inherent Vulnerabilities

This compound's stability is intrinsically linked to its chemical structure. The fluorenylmethyloxycarbonyl (Fmoc) group, essential for stepwise solid-phase peptide synthesis (SPPS), is notably labile to basic conditions.[1] The presence of the nitro group on the phenyl ring further influences the molecule's electronic properties and potential degradation pathways.

Key factors that can compromise the stability of this compound include:

-

Moisture: The presence of water can lead to the hydrolysis of the Fmoc group, yielding the free amine and Fmoc-related byproducts.

-

Elevated Temperatures: Higher temperatures accelerate the rate of all chemical degradation reactions.

-

Light Exposure: Photodegradation can occur, particularly with prolonged exposure to UV light, potentially affecting the aromatic and Fmoc moieties.

-

Incompatible Materials: Contact with strong oxidizing agents should be avoided as they can lead to decomposition.[2][3]

A foundational understanding of these vulnerabilities is the first line of defense in maintaining the compound's purity and reactivity.

Optimal Storage Conditions: A Multi-Pronged Strategy

To counteract the inherent instabilities, a multi-faceted approach to storage is imperative. The following conditions are recommended for ensuring the long-term integrity of this compound.

Table 1: Recommended Storage Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | 0-8°C[4][5] | Storing at refrigerated temperatures significantly slows down the rate of chemical degradation. |

| Atmosphere | Dry and well-ventilated[3][6] | Minimizes moisture-induced hydrolysis and prevents the accumulation of potentially reactive gases. |

| Container | Tightly closed container[2][3] | Prevents the ingress of moisture and atmospheric contaminants. |

| Light | Protected from light | Avoids potential photodegradation of the molecule. |

The Criticality of Temperature and Moisture Control

Supplier recommendations consistently point towards refrigerated storage (0-8°C) in a dry environment.[4][5][6] It is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid, which could initiate hydrolysis. For long-term storage, aliquoting the compound into smaller, single-use vials can minimize the frequency of temperature cycling and exposure to the atmosphere.

Workflow for Ensuring Compound Integrity: A Guide to Stability Assessment

A robust quality control program involves regular assessment of the purity and stability of this compound, especially for lots that have been in storage for an extended period.

Caption: A streamlined workflow for the stability assessment of this compound.

Step-by-Step Protocol for Purity Verification by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of Fmoc-amino acids.

-

Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as Dimethylformamide (DMF) or a mixture of acetonitrile and water. A typical concentration is 1 mg/mL.

-

If available, prepare a similar solution of a new, certified reference standard for comparison.

-

-

HPLC Parameters:

-

Column: A C18 reverse-phase column is standard.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is commonly used.

-

Detection: UV detection at wavelengths relevant to the Fmoc group (e.g., 265 nm and 301 nm) and the nitro-phenylalanine moiety.

-

-

Analysis:

-

Inject the sample and the reference standard.

-

Determine the purity of the sample by calculating the area percentage of the main peak.

-

Compare the chromatogram of the sample to that of the reference standard to identify any new peaks that may correspond to degradation products. Purity levels should typically be ≥ 99% for use in synthesis.[4][5]

-

Potential Degradation Pathways and Their Signatures

Understanding the likely degradation products is key to interpreting stability data.

Sources

A Comprehensive Technical Guide to the Physicochemical Characterization of Fmoc-4-nitro-D-phenylalanine

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the quality of the raw materials is paramount to the success of the endeavor. Among the vast array of non-canonical amino acids utilized to introduce specific functionalities into peptides, Fmoc-4-nitro-D-phenylalanine stands out for its unique electronic properties. This guide provides an in-depth technical overview of two critical quality attributes of this compound: its melting point and appearance. Understanding and verifying these parameters are the first line of defense in ensuring the identity and purity of this crucial building block, thereby safeguarding the integrity of the entire peptide synthesis workflow.

The Significance of Physicochemical Properties in Peptide Synthesis

The melting point and appearance of an amino acid derivative are not merely superficial characteristics. They are critical indicators of purity and identity. In the context of SPPS, using a raw material that deviates from the expected specifications can lead to a cascade of negative consequences, including failed couplings, the accumulation of deletion sequences, and complex purification challenges.

A sharp and well-defined melting point range is indicative of a high degree of crystalline purity. Conversely, a broad melting range or a depressed melting point suggests the presence of impurities, which could be residual solvents, unreacted starting materials, or byproducts from the synthesis of the amino acid derivative itself. The visual appearance, including color and form, serves as an initial, rapid quality assessment. Any deviation from the expected norm warrants further investigation.

The 4-nitro group on the phenyl ring of this compound enhances its reactivity and provides a useful spectroscopic handle.[1][2] However, this modification also influences the molecule's crystalline packing and, consequently, its melting point. Therefore, a thorough characterization of these fundamental properties is a cornerstone of robust quality control.

Physicochemical Specifications of this compound

The following table summarizes the key physicochemical properties of this compound, compiled from various reputable suppliers and chemical databases.

| Property | Specification | Source(s) |

| Melting Point | 213-217 °C | [1][2] |

| Appearance | White to off-white or pale cream powder/solid | [3][4] |

| Molecular Formula | C₂₄H₂₀N₂O₆ | [1][2] |

| Molecular Weight | 432.4 g/mol | [1][2] |

| CAS Number | 177966-63-1 | [1][2] |

It is noteworthy that the L-enantiomer, Fmoc-4-nitro-L-phenylalanine, exhibits a similar melting point range, often cited as 210-220 °C or 179-181°C from different suppliers, and is also described as a white to off-white powder.[3][4][5] The slight variations can be attributed to differences in purity and the specific crystalline form.

Experimental Protocol for Melting Point Determination

The capillary method is the standard pharmacopeial technique for determining the melting point of a solid substance and is a reliable method for verifying the identity and purity of this compound.[6]

Principle

A small, packed sample of the substance in a capillary tube is heated at a controlled rate. The temperatures at which the substance begins to melt (onset) and completely liquefies (clear point) are recorded as the melting range. A narrow range is indicative of high purity.

Materials and Equipment

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

This compound sample

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the sample using a mortar and pestle.

-

Press the open end of a capillary tube into the powder until a small amount of the sample enters the tube.

-

Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. The packed sample height should be approximately 2.5-3.5 mm.[7][8]

-

-

Instrument Setup:

-

Measurement:

-

Insert the capillary tube into the sample holder of the apparatus.

-

Set the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium and an accurate reading.[8]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (onset of melting).

-

Continue heating and record the temperature at which the last solid particle melts (clear point).

-

The recorded range between the onset and clear point is the melting range of the sample.

-

Data Interpretation and Self-Validation

A sharp melting range, typically within 1-2 °C, that falls within the expected 213-217 °C range confirms the high purity of the this compound. A wider range or a significantly lower melting point suggests the presence of impurities. This protocol is self-validating in that a pure compound will consistently yield a sharp, predictable melting range.

Visual Inspection Protocol

Visual inspection is a straightforward yet crucial first-pass quality control check.

Procedure

-

Place a small amount of the this compound powder on a clean, white surface or in a clear glass vial.

-

Observe the sample under good lighting.

-

Color: The sample should be a uniform white to off-white or pale cream color. The presence of dark specks or a significant yellow to brown discoloration may indicate degradation or impurities.

-

Form: The material should be a crystalline powder or solid. Clumps that do not easily break apart may suggest the presence of moisture or residual solvent.

-

Homogeneity: The sample should appear uniform in color and texture.

Conclusion

The melting point and appearance of this compound are fundamental indicators of its identity and purity. Adherence to standardized protocols for their determination is essential for any laboratory involved in peptide synthesis and drug development. By implementing these straightforward yet powerful quality control measures, researchers can build a strong foundation of confidence in their raw materials, leading to more reliable and reproducible scientific outcomes. This proactive approach to quality assurance is a hallmark of excellence in the field of peptide chemistry.

References

- Aapptec Peptides. Fmoc-Phe(4-NO2)-OH. [Link]

- Aapptec Peptides. Fmoc-D-Phe(4-NO2)-OH. [Link]

- University of Alberta.

- BLDEA's Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre.

- Pharma Beginners.

- Stanford Research Systems.

- Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. N-Fmoc-4-nitro-L-phenylalanine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. nbinno.com [nbinno.com]

- 6. thinksrs.com [thinksrs.com]

- 7. pharmabeginers.com [pharmabeginers.com]

- 8. thinksrs.com [thinksrs.com]

Introduction: The Significance of Stereochemistry in Peptide Synthesis

An In-depth Technical Guide to the Optical Rotation and Chirality of Fmoc-4-nitro-D-phenylalanine

Nα-(9-Fluorenylmethoxycarbonyl)-4-nitro-D-phenylalanine, commonly abbreviated as this compound, is a crucial building block in modern solid-phase peptide synthesis (SPPS).[1][] Its utility stems from the base-labile Fmoc protecting group, which allows for sequential and controlled elongation of peptide chains under mild conditions, and the nitro group on the phenyl ring, which introduces unique electronic properties and serves as a handle for further chemical modifications.[][3] This derivative is particularly valuable in the development of peptide-based therapeutics, diagnostic tools, and novel biomaterials.[1]

However, the true efficacy and safety of the peptides synthesized using this reagent are fundamentally dictated by its stereochemistry. Like most amino acids (with the exception of glycine), 4-nitro-phenylalanine is chiral. The precise three-dimensional arrangement of atoms around its central chiral carbon—its absolute configuration—determines its biological activity. This guide provides an in-depth exploration of the chirality and the resultant optical rotation of the D-enantiomer of Fmoc-4-nitro-phenylalanine, offering a framework for its identification, quality assessment, and effective implementation in research and development.

The Foundation of Chirality: The D-Configuration

Chirality, or "handedness," in a molecule arises from a carbon atom bonded to four different substituent groups. This atom is known as a stereocenter or chiral center. In this compound, the α-carbon (the carbon atom adjacent to the carboxyl group) is the stereocenter.

The "D" designation in its name specifies its absolute configuration. According to the Cahn-Ingold-Prelog (CIP) priority rules, the four groups attached to the α-carbon are ranked. For this compound, the priorities are:

-

-NH-Fmoc (highest priority due to the nitrogen atom)

-

-COOH

-

-CH₂-C₆H₄-NO₂ (the nitrophenylmethyl side chain)

-

-H (lowest priority)

When viewing the molecule with the lowest priority group (the hydrogen atom) pointing away from the observer, the arrangement of the remaining groups from highest to lowest priority (1→2→3) proceeds in a clockwise direction. This clockwise arrangement defines the R-configuration according to CIP rules, which corresponds to the D-configuration in the historical D/L naming convention for amino acids.

Its mirror image, Fmoc-4-nitro-L-phenylalanine, has the opposite, or S-configuration, and will interact differently with other chiral molecules, such as biological receptors and enzymes. Therefore, ensuring enantiomeric purity is paramount in peptide synthesis, as the incorporation of the incorrect enantiomer can lead to peptides with diminished or altered biological function.[4][5]

Figure 1: Chiral center and CIP priority assignment for this compound.

Optical Rotation: A Macroscopic Manifestation of Molecular Chirality

Chiral molecules possess the unique property of rotating the plane of plane-polarized light.[6] This phenomenon, known as optical activity, is a fundamental tool for characterizing chiral compounds.[7]

-

Dextrorotatory (+): Compounds that rotate the plane of polarized light clockwise.

-

Levorotatory (-): Compounds that rotate the plane of polarized light counterclockwise.[6]

The magnitude and direction of this rotation are quantified as the specific rotation ([α]) , an intensive property defined by the Biot equation:

[α]Tλ = α / (l × c)

Where:

-

[α] is the specific rotation in degrees.

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of the light (typically the sodium D-line, 589 nm).

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the sample in grams per milliliter (g/mL).[6]

For this compound, the specific rotation is a critical quality control parameter used to confirm both its absolute configuration (D-form) and its enantiomeric purity.

Quantitative Data: Specific Rotation of Fmoc-4-nitro-phenylalanine Enantiomers

The specific rotation of this compound is consistently reported as a positive value, confirming its dextrorotatory nature. Conversely, its L-enantiomer is levorotatory, with a negative value of a similar magnitude.

| Compound | Specific Rotation ([α]D20) | Conditions | Source |

| This compound | +37 ± 2° | c = 1 in DMF | Chem-Impex[1] |

| Fmoc-4-nitro-L-phenylalanine | -40 ± 3° | c = 1 in DMF | Chem-Impex[3] |

| Fmoc-4-nitro-L-phenylalanine | -34 ± 1° | c = 1.055 in DMF | Thermo Scientific[8] |

DMF: Dimethylformamide

The data clearly illustrates the relationship between enantiomers: they rotate plane-polarized light in opposite directions. The slight variations in the magnitude of rotation reported for the L-enantiomer can be attributed to minor differences in experimental conditions, instrument calibration, or the purity of the analyzed lots. The key diagnostic feature is the sign of the rotation: positive for D and negative for L .

Experimental Protocol: A Self-Validating System for Measuring Specific Rotation

Accurate determination of specific rotation requires a meticulous and self-validating experimental workflow. This protocol ensures the integrity of the measurement and the reliability of the resulting data.

Figure 2: Experimental workflow for the determination of specific rotation.

Step-by-Step Methodology

-

Instrument Preparation & Calibration:

-

Turn on the polarimeter and allow the sodium lamp to stabilize.

-

Fill a clean, dry polarimeter cell of known path length (e.g., 1.0 dm) with the high-purity solvent to be used for the sample (e.g., DMF).

-

Place the cell in the polarimeter and perform a "blank" measurement. The reading should be zero or very close to it. Calibrate the instrument to zero if necessary. This step validates the purity of the solvent and the cleanliness of the cell.

-

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of this compound using an analytical balance.

-

Quantitatively transfer the solid to a 10 mL volumetric flask.

-

Dissolve the solid in the high-purity solvent (DMF) and fill to the mark. Ensure the solution is homogeneous.

-

Calculate the exact concentration (c) in g/mL. For example, 0.100 g / 10.0 mL = 0.01 g/mL.

-

-

Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared sample solution.

-

Carefully fill the cell with the solution, ensuring no air bubbles are trapped in the light path.

-

Place the cell in the instrument and allow the reading to stabilize.

-

Record the observed rotation (α) to the highest precision possible. Repeat the measurement several times to ensure reproducibility.

-

-

Calculation and Interpretation:

-

Using the recorded values, calculate the specific rotation using the Biot equation.

-

Example Calculation: If the observed rotation (α) is +0.37°, the concentration (c) is 0.01 g/mL, and the path length (l) is 1.0 dm: [α] = (+0.37°) / (1.0 dm × 0.01 g/mL) = +37°

-

Compare the calculated value to the literature value (+37 ± 2°). A result within this range confirms the sample is indeed the D-enantiomer and possesses high enantiomeric purity.

-

Conclusion: An Indispensable Tool for Quality and Discovery

The chirality of this compound is an intrinsic and defining feature that dictates its function. Optical rotation provides a direct, reliable, and experimentally accessible method to verify this chirality. Its characteristic dextrorotatory value of approximately +37° (c=1 in DMF) serves as a critical specification for identity and enantiomeric purity. For researchers, scientists, and drug development professionals, a rigorous understanding and application of polarimetry is not merely a procedural step but a cornerstone of scientific integrity, ensuring that the peptides synthesized are of the correct stereochemical configuration to achieve their intended biological and therapeutic outcomes.

References

- Ellis, J., et al. (2022). Optical Polarization-Based Measurement Methods for Characterization of Self-Assembled Peptides' and Amino Acids' Micro- and Nanostructures. National Institutes of Health.

- Aapptec. (n.d.). Fmoc-Phe(4-NO2)-OH [95753-55-2].

- Huber, V. J., et al. (2021). Protein Polarimetry, Perfected: Specific Rotation Measurement for the Refracto-Polarimetric Detection of Cryptic Protein Denaturation. MDPI.

- PubChem. (n.d.). N-((9H-Fluoren-9-ylmethoxy)carbonyl)-4-nitro-L-phenylalanine. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/N-(9H-Fluoren-9-ylmethoxy_carbonyl-4-nitro-L-phenylalanine]([Link]

- Wikipedia. (n.d.). Specific rotation.

- ResearchGate. (n.d.). FMOC-Amino Acid Surfactants: Discovery, Characterization and Chiroptical Spectroscopy.

- Aapptec. (n.d.). Fmoc-D-Phe(4-NO2)-OH [177966-63-1].

- National Institutes of Health. (2016). The Photophysics and Photochemistry of Phenylalanine, Tyrosine, and Tryptophan: A CASSCF/CASPT2 Study. PMC.

- ResearchGate. (2015). Thermal Cleavage of the Fmoc Protection Group.

- bioRxiv. (2021). De novo biosynthesis of para-nitro-L-phenylalanine in Escherichia coli.

- National Institutes of Health. (2017). Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. PMC.

- eLife. (2025). Crossover in Aromatic Amino Acid Interaction Strength: Tyrosine vs. Phenylalanine in Biomolecular Condensates.

- Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation.

- PubMed. (2025). Crossover in aromatic amino acid interaction strength between tyrosine and phenylalanine in biomolecular condensates.

- Peptides International. (n.d.). Fmoc-Amino Acids.

- Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.

- ResearchGate. (2016). Spectral and Quantum - Mechanical Characterizations and Biological Activity of N-(P-nitrobenzoyl)-L-phenylalanine.

- Royal Society of Chemistry. (2021). Optical property modulation of Fmoc group by pH-dependent self-assembly.

- Universities Space Research Association. (2019). DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA.

- Phenomenex. (n.d.). APPLICATIONS.

- National Institutes of Health. (2024). Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity.

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]